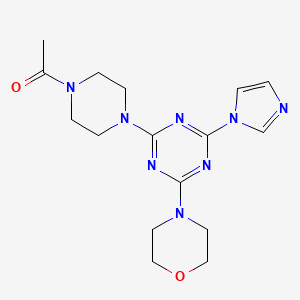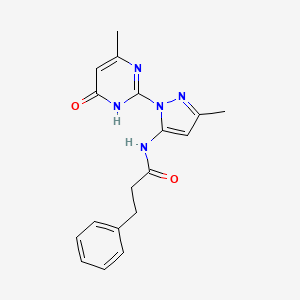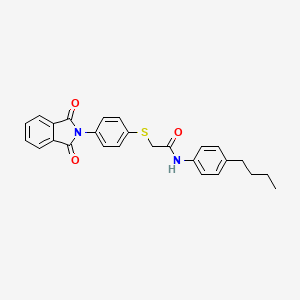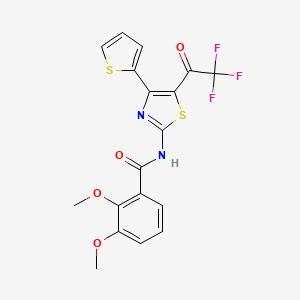![molecular formula C26H24O6 B2673331 (2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone CAS No. 314246-97-4](/img/structure/B2673331.png)
(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone is an organic compound with intriguing structural features. It boasts a complex arrangement of benzene rings, methoxy groups, and epoxide, which grants it a versatile reactivity profile and potential for various applications in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone typically involves multiple steps:
Formation of the benzyloxy-4-methoxyphenyl precursor: : This step may involve the alkylation of 4-methoxyphenol with benzyl bromide under basic conditions.
Construction of the benzo[b][1,4]dioxepin ring: : This cyclic ether can be synthesized through cyclization reactions involving appropriate diol and halo-compounds.
Epoxidation: : The creation of the epoxide ring often involves oxidation reactions using peracids such as m-chloroperbenzoic acid.
Coupling reactions: : The final step typically includes a coupling reaction between the benzyloxy-4-methoxyphenyl precursor and the epoxide derivative under suitable conditions like the presence of a base.
Industrial Production Methods
For large-scale industrial production, optimizing the yield and purity of this compound is crucial. Employing continuous flow chemistry and automated processes ensures the scalability and efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction of the epoxide ring can yield diol compounds.
Substitution: : Nucleophilic or electrophilic substitutions can modify the benzyloxy or methoxy groups.
Common Reagents and Conditions
Oxidizing agents: : Peracids such as m-chloroperbenzoic acid.
Reducing agents: : LiAlH4 or other suitable hydride donors.
Bases: : NaOH, KOH for substitution and coupling reactions.
Major Products
Oxidized derivatives: : From oxidation reactions.
Diol compounds: : Resulting from reduction of the epoxide.
Substituted phenyl compounds: : From substitution reactions at benzyloxy or methoxy groups.
Scientific Research Applications
The multifaceted structure of (2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone makes it invaluable in numerous research fields:
Chemistry: : As a precursor for complex organic synthesis and as a model compound in reaction mechanism studies.
Biology: : In studying enzyme-substrate interactions due to its multiple functional groups.
Industry: : As an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The compound's reactive epoxide moiety enables it to interact with nucleophiles in biological systems, potentially forming covalent bonds with proteins and nucleic acids. This interaction can inhibit the activity of enzymes and other macromolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, (2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone stands out due to its unique combination of functional groups, offering a versatile reactivity profile.
List of Similar Compounds
(2-(benzyloxy)-4-methoxyphenyl)(3-phenyl-oxiran-2-yl)methanone: : Similar, but with a different aromatic substituent.
4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone: : Lacking the benzyloxy group.
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(4-methoxy-2-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-28-19-9-10-20(22(15-19)31-16-17-6-3-2-4-7-17)24(27)26-25(32-26)18-8-11-21-23(14-18)30-13-5-12-29-21/h2-4,6-11,14-15,25-26H,5,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZGXRQMRWGKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2C(O2)C3=CC4=C(C=C3)OCCCO4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2673252.png)
![N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2673253.png)
![N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2673255.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)

![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2673260.png)
![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2673261.png)

![3-(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2673264.png)

![6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2673270.png)

